methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzyl chloride with methylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated and purified through crystallization or other suitable methods .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amine derivatives. Substitution reactions can lead to a variety of substituted triazole compounds .
Scientific Research Applications
Methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amine.
1-(4-Chlorophenyl)-1H-1,2,4-triazole: Contains a triazole ring and a chlorophenyl group.
1-(4-Methylphenyl)-1H-1,2,4-triazole: Features a triazole ring and a methylphenyl group.
Uniqueness
Methyl({[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl})amine dihydrochloride is unique due to the presence of both a triazole ring and an amine group, which confer distinct chemical and biological properties.
Properties
CAS No. |
2703774-19-8 |
---|---|
Molecular Formula |
C10H14Cl2N4 |
Molecular Weight |
261.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.